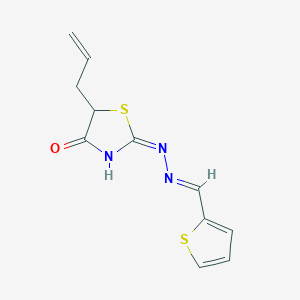

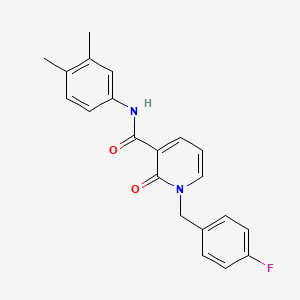

(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . The authors highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones . A facile access to thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates in situ derived active 1,3-dipolar aza-oxyallyl cations was achieved under mild conditions .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been studied by NMR and X-ray single crystal diffraction . The 1H NMR spectral data indicated that the hydrazone group assumes the E-configuration, which was further confirmed by bi-dimensional NMR and crystallographic data .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have shown diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidin-4-one derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Physical and Chemical Properties Analysis

Thiazolidin-4-one is a heterocyclic compound having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

- Antifibrotic and Anticancer Activity : Research into amino(imino)thiazolidinone derivatives has shown that they have significant antifibrotic and anticancer activities. These compounds have been synthesized using a one-pot three-component reaction, with some showing a high level of activity similar to known antifibrotic drugs without scavenging superoxide radicals, suggesting their potential as candidates for further testing in antifibrotic therapies (Kaminskyy et al., 2016).

- Antimicrobial and Cytotoxic Activities : A new series of thiazolidin-4-one derivatives have been synthesized, showing considerable antibiotic activity against B. subtilis and C. albicans, as well as cytotoxic activity against human leukemia and lung carcinoma cell lines (Feitoza et al., 2012).

- Anti-Tumor Agents : Derivatives incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for certain compounds (Gomha et al., 2016).

Material Science and Catalytic Activity

- Linear and Nonlinear Optical Properties : Azo aminosalicylic acid derivatives containing the thiazolidin-5-ylazo group have been synthesized, exhibiting both linear and nonlinear optical properties. These properties make them potential candidates for optical applications, including as dyes and in photonic devices (El-Ghamaz et al., 2018).

Synthesis and Structural Insights

- Synthesis and Characterization : Several studies focus on the synthesis and characterization of thiazolidinone derivatives, highlighting their potential in various fields of application. For instance, the synthesis of nickel(II) and copper(II) complexes of allyl 2-(thiophen-2-ylmethylene)hydrazine-carbodithioate demonstrates the compounds' complex formation and offers insights into their structural properties (Takjoo et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Thiazolidin-4-one derivatives demonstrate considerable potential as anticancer agents . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

Eigenschaften

IUPAC Name |

(2E)-5-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS2/c1-2-4-9-10(15)13-11(17-9)14-12-7-8-5-3-6-16-8/h2-3,5-7,9H,1,4H2,(H,13,14,15)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLJFMZZVZRZOY-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C(=O)NC(=NN=CC2=CC=CS2)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1C(=O)N/C(=N\N=C\C2=CC=CS2)/S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-1-(4-{[(4-fluorophenyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B2836957.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)

![N-cyclododecyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2836961.png)

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2836964.png)

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)

![N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide](/img/structure/B2836973.png)

![3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2836977.png)

![(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B2836979.png)